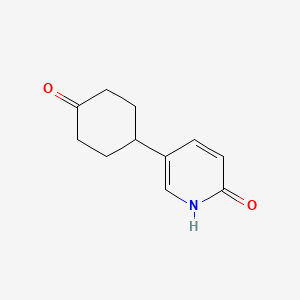

5-(4-oxo-cyclohexyl)-1H-pyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-(4-oxocyclohexyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H13NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12-7-9/h3,6-8H,1-2,4-5H2,(H,12,14) |

InChI Key |

KRHYQOWEQGOVOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 4 Oxo Cyclohexyl 1h Pyridin 2 One and Analogues

Established Synthetic Pathways to the Core Pyridin-2-one Ring System

The construction of the pyridin-2-one ring is a well-trodden path in organic synthesis, with several robust methodologies available. These can be broadly categorized into condensation reactions, multi-component reactions, and protocols enhanced by enabling technologies like ultrasound irradiation.

Classical approaches to pyridin-2-one synthesis often involve the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. google.com In the context of 5-(4-oxo-cyclohexyl)-1H-pyridin-2-one, a retrosynthetic analysis suggests that a derivative of cyclohexanone (B45756) could serve as a key starting material. For instance, a suitably functionalized cyclohexanone derivative could be elaborated into a precursor that, upon cyclization, yields the desired pyridin-2-one ring with the cyclohexyl moiety already in place.

One plausible strategy involves the use of a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org A Michael donor, such as a resonance-stabilized carbanion, could add to a Michael acceptor like a cyclohexenone derivative. nih.gov The resulting adduct could then be further manipulated and cyclized to form the pyridin-2-one ring.

While direct condensation of cyclohexanone itself might not lead directly to the target, derivatives such as 4-oxocyclohexanecarbaldehyde or a β-keto ester derived from cyclohexanone could be valuable precursors in established pyridin-2-one syntheses like the Guareschi-Thorpe reaction. This reaction typically involves the condensation of a β-keto ester with a cyanoacetamide, which could be adapted to incorporate the cyclohexyl framework.

A summary of potential starting materials for condensation reactions is presented in the table below.

| Starting Material Type | Potential Role in Synthesis |

| 4-Oxocyclohexanecarbaldehyde | Provides the C5-cyclohexyl and C6 carbons |

| Ethyl 2-(4-oxocyclohexyl)-3-oxobutanoate | A β-keto ester incorporating the cyclohexyl moiety |

| 4-Oxocyclohexylacetonitrile | Can be converted to a β-enamino nitrile |

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in building molecular complexity in a single step. nsf.gov Several MCRs are known for the synthesis of pyridin-2(1H)-one derivatives. nih.gov These reactions typically involve the combination of three or more starting materials in a one-pot fashion to generate the heterocyclic core.

A general MCR approach for pyridin-2-ones might involve an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a compound contributing the remaining atoms of the ring, often in the presence of a catalyst. For the synthesis of this compound, 4-oxocyclohexanecarbaldehyde could be envisioned as the aldehyde component. The reaction would then proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps to furnish the final product.

The versatility of MCRs allows for the generation of diverse libraries of substituted pyridin-2-ones by simply varying the starting components. This approach is highly convergent and atom-economical. nsf.gov

The application of ultrasound irradiation as an energy source can significantly enhance the efficiency of organic reactions. Sonication can promote faster reaction rates, higher yields, and milder reaction conditions compared to conventional heating methods. Ultrasound-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds.

While a specific ultrasound-promoted synthesis of this compound has not been detailed in the literature, the principles can be extrapolated from related syntheses. For example, ultrasound has been shown to be effective in promoting multi-component reactions for the synthesis of other heterocyclic systems. The mechanical effects of acoustic cavitation, such as microjetting and shockwaves, can lead to enhanced mass transfer and activation of the reacting species. An MCR for the target compound, as described in the previous section, could likely be accelerated and improved through the application of ultrasound.

Approaches for Incorporating the Cyclohexyl Moiety

The introduction of the 4-oxo-cyclohexyl group at the C5 position of the pyridin-2-one ring is a key synthetic consideration. As alluded to in the previous sections, the most convergent approach involves using a cyclohexanone derivative as a starting material in the ring-forming reaction.

An alternative, though likely less efficient, strategy would be to functionalize a pre-formed pyridin-2-one ring at the C5 position. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-pyridin-2-one and a suitable organometallic reagent derived from cyclohexanone (e.g., a boronic acid or stannane). However, the synthesis of such an organometallic reagent from 4-oxocyclohexanone could be challenging.

Another possibility is a Friedel-Crafts-type acylation of a pyridin-2-one with a cyclohexanone-derived acyl halide or anhydride, though the reactivity of the pyridin-2-one ring towards electrophilic substitution needs to be considered. Direct alkylation of the pyridin-2-one ring at the C5 position with a cyclohexyl electrophile is also a theoretical possibility, potentially catalyzed by a transition metal. nih.gov

Role of Precursors and Derivatives as Synthetic Intermediates

Pyridin-2-one derivatives are recognized as valuable building blocks in organic synthesis and medicinal chemistry due to their versatile reactivity and biological significance. frontiersin.org

The compound this compound possesses multiple reactive sites, making it a potentially useful intermediate for the synthesis of more complex molecules. The ketone functionality on the cyclohexyl ring can undergo a wide range of transformations, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing substituents, and olefination reactions like the Wittig reaction to form carbon-carbon double bonds.

Furthermore, the pyridin-2-one ring itself can be a platform for further functionalization. The nitrogen atom can be alkylated or acylated, and the ring can participate in various cycloaddition and substitution reactions. A closely related compound, 5-(4-oxocyclohexyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been reported as a synthetic intermediate, highlighting the utility of the 4-oxocyclohexyl moiety in building more elaborate structures. nih.gov The presence of both the pyridin-2-one core and the reactive ketone makes this compound a bifunctional building block with significant potential in the synthesis of novel scaffolds for drug discovery and materials science. For instance, it could serve as a precursor for analogues of the cardiotonic drug Milrinone, which features a substituted pyridin-2-one core. wikipedia.orgnih.gov

The table below summarizes the potential transformations of this compound.

| Functional Group | Potential Transformation | Product Type |

| Ketone | Reduction (e.g., with NaBH4) | 5-(4-hydroxy-cyclohexyl)-1H-pyridin-2-one |

| Ketone | Reductive Amination | 5-(4-amino-cyclohexyl)-1H-pyridin-2-one derivatives |

| Ketone | Wittig Reaction | 5-(4-methylidene-cyclohexyl)-1H-pyridin-2-one |

| Pyridinone N-H | Alkylation | 1-Alkyl-5-(4-oxo-cyclohexyl)-1H-pyridin-2-one |

| Pyridinone Ring | Halogenation | Halogenated derivatives for cross-coupling |

Pathways Involving Thermal Rearrangement Reactions

Thermal rearrangement reactions represent a significant strategy in the synthesis of complex molecular architectures, often proceeding with high efficiency and atom economy. In the context of 5-substituted-1H-pyridin-2-one analogues, thermal rearrangements can induce profound structural transformations, leading to novel heterocyclic systems.

A notable example involves the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. mdpi.comnih.gov When these compounds are heated in a high-boiling solvent such as dimethyl sulfoxide (DMSO), a rearrangement cascade is initiated. nih.gov This process was discovered during the development of synthetic approaches to these chromeno[2,3-b]pyridines. nih.gov It was observed that prolonged standing of a dichloro-substituted derivative in DMSO-d6 at room temperature led to the appearance of a rearranged product, 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridine. mdpi.comnih.gov

Systematic investigation revealed that temperature plays a crucial role in directing the outcome of the reaction. Heating the starting chromeno[2,3-b]pyridines at 100°C in DMSO for one hour predominantly yields 5,7-dihalogenated 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines with excellent yields (90–99%). mdpi.comnih.gov However, increasing the temperature to 150°C for the same duration leads to the formation of 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b] mdpi.comresearchgate.netnaphthyridines, also in high yields. mdpi.comnih.gov

The proposed mechanism for this transformation is an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) type mechanism. mdpi.comnih.gov The reaction is initiated by the nucleophilic addition of a DMSO molecule to the pyridine (B92270) ring of the chromeno[2,3-b]pyridine, which facilitates the opening of the pyran ring. Subsequent intramolecular cyclization, driven by the attack of the phenoxide onto the cyclohexanedione moiety, leads to the formation of the xanthene core. Further heating can then induce the final rearrangement to the benzo[b] mdpi.comresearchgate.netnaphthyridine structure. nih.gov

The efficiency and product distribution of this thermal rearrangement are highly dependent on the reaction conditions, as summarized in the table below.

Table 1: Optimization of Thermal Rearrangement Conditions for a 7,9-dichloro-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine derivative. nih.gov

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Xanthene Derivative (%) | Yield of Naphthyridine Derivative (%) |

| 1 | DMSO | 100 | 1 | 99 | - |

| 2 | DMSO | 120 | 1 | 88 | 10 |

| 3 | DMSO | 150 | 1 | - | 98 |

| 4 | DMF | 100 | 1 | 95 | - |

| 5 | DMF | 150 | 1 | - | 94 |

Utilization in Cyclization and Addition Reactions

The 5-substituted-1H-pyridin-2-one scaffold is a versatile building block for the construction of more complex heterocyclic systems through various cyclization and addition reactions. The electron-deficient nature of the pyridine ring, coupled with the reactivity of substituents at the 5-position, allows for a diverse range of chemical transformations.

One common strategy involves the Knoevenagel condensation of a 4-thiazolidinone core with an appropriate oxo-compound to synthesize 5-ene-4-thiazolidinones. The methylene group at the C5-position of the thiazolidinone is sufficiently acidic to participate in condensation reactions with aldehydes and ketones, leading to the formation of a C=C double bond. nih.gov

Furthermore, pyridin-2-one derivatives can be synthesized through cyclization reactions of acyclic precursors. For instance, multi-substituted pyridines can be obtained from the reaction of ylidenemalononitriles with primary amines. nih.gov This "click-like" reaction proceeds via an initial Michael addition of the amine to the ylidenemalononitrile, followed by cyclization and subsequent aromatization to afford the pyridine ring. The rate of this reaction is influenced by the nature of the substituents on the ylidenemalononitrile. nih.gov

In another example, transaminase-triggered cyclizations have been employed for the enantio-complementary synthesis of 2-substituted pyrrolidines and piperidines from ω-chloro-ketones. acs.org While not directly involving a pyridin-2-one, this methodology highlights the use of cyclization reactions to form saturated heterocyclic rings, a strategy that could be adapted to precursors bearing a pyridin-2-one moiety.

The utility of pyridin-2-one analogues in cycloaddition reactions is also well-documented. For example, a temperature-controlled 1,3-dipolar [3+2] cycloaddition reaction of biaryl-formyl-chalcones with N-substituted α-amino acids has been developed for the synthesis of polycyclic indoles. acs.org This highlights the potential for the pyridin-2-one ring to participate in or influence cycloaddition reactions, leading to the formation of fused heterocyclic systems.

The following table summarizes selected examples of cyclization and addition reactions involving pyridin-2-one analogues and related heterocyclic systems.

Table 2: Examples of Cyclization and Addition Reactions.

| Reaction Type | Reactants | Product | Key Features |

| Knoevenagel Condensation | 4-Thiazolidinone, Aldehyde/Ketone | 5-ene-4-thiazolidinone | Formation of a C5-exocyclic double bond. nih.gov |

| Michael Addition/Cyclization | Ylidenemalononitrile, Primary Amine | Multi-substituted Pyridine | "Click-like" reaction, substituent-dependent rate. nih.gov |

| Transaminase-Triggered Cyclization | ω-Chloro-ketone, Transaminase | 2-Substituted Pyrrolidine/Piperidine (B6355638) | Enantioselective synthesis of saturated heterocycles. acs.org |

| 1,3-Dipolar Cycloaddition | Biaryl-formyl-chalcone, N-substituted α-amino acid | Polycyclic Indole | Temperature-controlled reaction leading to complex fused systems. acs.org |

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound “this compound,” it has been determined that specific experimental data required to fulfill the detailed request is not available in the public domain.

To generate a scientifically accurate and authoritative article on the advanced structural characterization and spectroscopic analysis of a specific compound, access to published research containing its single-crystal X-ray diffraction data, nuclear magnetic resonance (NMR) spectra, and computational analyses like Hirshfeld surface analysis is essential. These studies provide the precise, experimentally determined data necessary for a thorough discussion of molecular geometry, crystal packing, solution-state structure, and conformational dynamics, including the creation of the requested data tables.

Without access to peer-reviewed studies on “this compound,” it is not possible to provide a factual and detailed analysis as outlined in the instructions. Constructing such an article would require speculation and the use of data from unrelated molecules, which would violate the core principles of scientific accuracy and adherence to the specified subject.

Therefore, the requested article cannot be generated at this time.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D-NMR Techniques for Structural Assignment

The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts in 5-(4-oxo-cyclohexyl)-1H-pyridin-2-one is a foundational step in its structural characterization. While one-dimensional NMR provides initial data, the complexity of this molecule necessitates the use of advanced 2D-NMR techniques to resolve signal overlap and establish definitive atomic connectivity.

Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks. For the pyridin-2-one ring, COSY spectra would reveal correlations between the protons at positions 3 and 4, and between the proton at position 6 and the adjacent nitrogen-bound proton (N-H). In the cyclohexyl moiety, COSY cross-peaks would delineate the coupling pathways between the axial and equatorial protons on each carbon, as well as between neighboring methylene groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This technique allows for the direct assignment of each proton to its corresponding carbon atom. For instance, the distinct chemical shifts of the pyridinone ring protons can be used to assign the signals of the C3, C4, and C6 carbons. Similarly, the protons on the cyclohexyl ring can be correlated to their respective carbon signals, distinguishing between the carbons adjacent to the ketone (Cα) and those further away (Cβ).

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting the different structural fragments of the molecule. For example, HMBC correlations would be expected between the proton at C4 of the pyridinone ring and the carbons of the cyclohexyl ring attached at C5, thus confirming the connectivity between the two ring systems. Furthermore, correlations between the protons on the cyclohexyl ring and the carbonyl carbon (C=O) would solidify the assignment of this key functional group.

The collective data from these 2D-NMR experiments allows for the construction of a detailed and unambiguous structural map of this compound.

Table 1: Hypothetical 2D-NMR Correlations for Structural Assignment of this compound This table is based on expected correlations for the given structure and is for illustrative purposes.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

|---|---|---|---|

| H-3 | H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3 | C-4 | C-2, C-3, C-5, C-1' |

| H-6 | N-H | C-6 | C-2, C-4, C-5 |

| H-2', H-6' | H-3', H-5' | C-2', C-6' | C-1', C-3', C-4', C-5' |

Application of Mass Spectrometry in Elucidating Tautomeric Forms

Pyridin-2-one and its derivatives are known to exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. This phenomenon is critical as the different tautomers can exhibit distinct chemical and biological properties. Mass spectrometry, particularly when coupled with techniques that can probe gas-phase structures, is a powerful tool for investigating this equilibrium.

The two primary tautomeric forms of this compound are the lactam (pyridin-2-one) and the lactim (2-hydroxypyridine) forms. While these tautomers have the same molecular weight, their fragmentation patterns upon ionization in a mass spectrometer can differ, providing clues to their relative abundance in the gas phase.

In the mass spectrum of the lactam tautomer, characteristic fragmentation pathways may involve the loss of the cyclohexyl ring or cleavage of the pyridinone ring. The lactim tautomer, with its hydroxyl group, might exhibit a prominent loss of a water molecule (H₂O) or other fragmentations characteristic of an aromatic alcohol.

By carefully analyzing the relative intensities of these characteristic fragment ions, and potentially using techniques like tandem mass spectrometry (MS/MS) to isolate and fragment the parent ions of each tautomer, it is possible to gain insight into the gas-phase tautomeric equilibrium. Theoretical calculations are often used in conjunction with experimental mass spectrometry data to predict the fragmentation patterns of each tautomer and support the experimental observations. The study of tautomerism is crucial as the predominant form in a biological environment will dictate the molecule's interactions with its target.

Table 2: Potential Mass Spectrometric Fragments for Tautomeric Analysis This table presents hypothetical fragmentation patterns for the two tautomers and is for illustrative purposes.

| Tautomer | Structure | Expected Key Fragmentations | Potential m/z of Fragments |

|---|---|---|---|

| Lactam (Pyridin-2-one) | This compound | Loss of CO, cleavage of cyclohexyl ring | [M-28]⁺, [M-97]⁺ |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic features of compounds like 5-(4-oxo-cyclohexyl)-1H-pyridin-2-one.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d), are commonly employed for this purpose. researchgate.netrsc.org The optimization process would account for the planar pyridin-2-one ring and the chair conformation of the cyclohexanone (B45756) ring to identify the global energy minimum.

The electronic structure, once the geometry is optimized, provides a detailed picture of the electron distribution within the molecule. This includes the arrangement of electrons in various molecular orbitals, which is fundamental to understanding the molecule's chemical behavior. In general, pyridin-2-one compounds are planar, but the planarity can be influenced by bulky substituents. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative Data) This data is illustrative, based on typical values for substituted pyridin-2-one and cyclohexanone systems calculated by DFT, and not from a direct computation on the title compound.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Pyridinone) | 1.245 |

| N-H (Pyridinone) | 1.015 | |

| C-C (Ring Junction) | 1.510 | |

| C=O (Cyclohexanone) | 1.220 | |

| Bond Angle (°) | C-N-C (Pyridinone) | 122.5 |

| N-C=O (Pyridinone) | 125.0 | |

| C-C-C (Cyclohexanone) | 111.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. For pyridin-2-one derivatives, the HOMO and LUMO are typically localized on the pyridin-2-one moiety and its substituents. nih.gov The presence of the electron-withdrawing oxo-cyclohexyl group is expected to influence the energies of these orbitals. DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap. iucr.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) This data is illustrative, based on typical values for substituted pyridin-2-one systems, and not from a direct computation on the title compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. MEP maps are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. rsc.org

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): These are areas with high electron density and are prone to electrophilic attack. Such regions are expected around the two carbonyl oxygen atoms of the pyridinone and cyclohexanone moieties.

Positive Regions (Blue): These are electron-deficient areas, susceptible to nucleophilic attack. These would be located around the acidic proton attached to the nitrogen atom (N-H) and, to a lesser extent, the hydrogen atoms on the rings. nih.govnih.gov

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP provides a comprehensive picture of the molecule's polarity and charge-related properties. researchgate.net

Computational methods, particularly DFT, can accurately predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. mdpi.com

These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data. cdnsciencepub.com Predicted spectra for this compound would help in assigning the characteristic vibrational bands, such as the C=O stretching of both the pyridinone and cyclohexanone rings, the N-H stretching and bending modes, and the various C-C and C-N stretching and ring deformation modes. researchgate.netacs.org

Table 3: Key Predicted Vibrational Frequencies for this compound (Illustrative Data) This data is illustrative, based on characteristic frequencies for pyridin-2-one and cyclohexanone systems, and not from a direct computation on the title compound.

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3450 - 3350 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Weak |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong |

| C=O Stretch (Cyclohexanone) | ~1715 | Strong |

| C=O Stretch (Pyridinone) | ~1660 | Very Strong |

| C=C/C=N Ring Stretch | 1600 - 1450 | Medium-Strong |

Tautomerism and Isomerism in Pyridin-2-one Systems

The pyridin-2-one ring is the central feature of the title compound, and it is known for its ability to exist in tautomeric forms.

The tautomerism between 2-hydroxypyridine (B17775) (the lactim form) and 1H-pyridin-2-one (the lactam form) is a classic and extensively studied phenomenon in heterocyclic chemistry. nih.gov This equilibrium is fundamental to the structure of this compound.

Computational studies have been crucial in understanding the factors that govern this equilibrium. rsc.org Theoretical calculations using various methods, including DFT and higher-level ab initio methods, have shown that:

In the gas phase , the 2-hydroxypyridine (lactim) tautomer is slightly more stable than the 2-pyridone (lactam) form, though the energy difference is very small. aip.org

In polar solvents , the equilibrium shifts significantly towards the more polar 2-pyridone (lactam) tautomer, which is better stabilized by solvation. wuxibiology.com

In nonpolar solvents , both tautomers can coexist in comparable amounts. wuxibiology.com

Theoretical models can calculate the relative energies of the two tautomers, the energy barrier for the proton transfer reaction that connects them, and the influence of solvent effects on the equilibrium position. wuxibiology.comrsc.org These studies confirm that the lactam form, as named in the title compound, is the predominant and more stable tautomer under most common conditions.

Table 4: Summary of Theoretical Findings on 2-Hydroxypyridine/2-Pyridone Tautomerism (Illustrative Data) This data is illustrative and represents typical values found in computational studies.

| Condition | More Stable Tautomer | Approximate Relative Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 2-Hydroxypyridine (Lactim) | -0.5 to -2.0 |

| Nonpolar Solvent (e.g., Cyclohexane) | 2-Pyridone (Lactam) | ~0.3 |

| Polar Solvent (e.g., Water) | 2-Pyridone (Lactam) | > 2.0 |

| Gas Phase Transition State Barrier | N/A | ~30-40 |

Solvent Effects on Tautomeric Preferences and Proton Transfer Mechanisms

The 2-pyridone ring system, a core component of this compound, exhibits lactam-lactim tautomerism, existing in equilibrium between the pyridin-2-one (lactam) form and the 2-hydroxypyridine (lactim) form. The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.comstackexchange.com Computational studies, often employing Density Functional Theory (DFT), have shown that in the gas phase or non-polar solvents, the 2-hydroxypyridine tautomer is generally more stable due to its aromaticity. echemi.com However, in polar protic and aprotic solvents, the equilibrium shifts to favor the 2-pyridone form. stackexchange.comechemi.combohrium.com This stabilization is attributed to the larger dipole moment of the pyridone tautomer and its ability to form stronger hydrogen bonds with solvent molecules, particularly its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O). echemi.com

The interconversion between these tautomers occurs via proton transfer (PT). Theoretical models indicate two primary mechanisms for this process: a direct intramolecular 1,3-proton shift and a solvent-assisted intermolecular transfer. researchgate.net The intramolecular pathway involves a high activation energy barrier. researchgate.net In contrast, solvent-assisted mechanisms, especially in protic solvents like water, significantly lower this barrier. wuxibiology.com Water molecules can act as a "proton wire" or bridge, facilitating the transfer of the proton from the oxygen to the nitrogen atom (or vice versa) through a cyclic hydrogen-bonded transition state. wuxibiology.comnih.gov This dramatically reduces the energy hurdle for tautomerization. wuxibiology.com The polarity of the solvent not only shifts the thermodynamic equilibrium but also dictates the kinetics of the proton transfer. nih.gov

| Solvent Type | Predominant Tautomer | Primary Reason for Stability | Proton Transfer Barrier |

|---|---|---|---|

| Gas Phase / Non-Polar (e.g., Cyclohexane) | 2-Hydroxypyridine (Lactim) | Aromatic character. echemi.com | High (Intramolecular) |

| Polar Aprotic (e.g., Acetonitrile) | 2-Pyridone (Lactam) | Stabilization of larger dipole moment. researchgate.net | Moderate |

| Polar Protic (e.g., Water, Ethanol) | 2-Pyridone (Lactam) | Strong hydrogen bonding interactions. wuxibiology.comechemi.com | Low (Solvent-assisted) wuxibiology.com |

Conformational Equilibria of the Cyclohexyl and Pyridin-2-one Moieties

The conformational landscape of this compound is defined by the flexibility of the cyclohexyl ring and the rotation around the single bond connecting the two moieties. The 4-oxocyclohexyl group predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position. The pyridinone substituent at the C1 position can exist in either an axial or an equatorial orientation. Computational energy analysis typically reveals that the equatorial conformation is thermodynamically more stable, as it avoids 1,3-diaxial interactions with the axial hydrogens on the cyclohexyl ring.

The pyridin-2-one ring itself is largely planar due to its aromatic character. The primary conformational variable associated with this moiety is the torsional or dihedral angle describing its rotation relative to the cyclohexyl ring. Docking studies and torsional energy analysis on similar systems have shown that specific dihedral angles between a cyclohexyl ring and an attached aromatic ring are energetically preferred to minimize steric hindrance. nih.gov The interplay between the cyclohexyl ring's chair-chair interconversion and the rotation around the C-C single bond results in a complex potential energy surface with several local minima corresponding to different stable conformers. The relative energies of these conformers determine their population at equilibrium. nih.gov

| Molecular Moiety | Primary Equilibrium | Most Stable Conformer | Notes |

|---|---|---|---|

| Cyclohexyl Ring | Chair ↔ Twist-Boat ↔ Boat | Chair | Minimizes torsional and steric strain. |

| Pyridinone Substituent | Axial ↔ Equatorial | Equatorial | Avoids 1,3-diaxial steric interactions. |

| Inter-ring Rotation | Rotation around C-C bond | Staggered orientations | Energy minima depend on minimizing steric clash between the rings. nih.gov |

Insights into Chemical Reactivity and Stability from Theoretical Models

Prediction of Electrophilic and Nucleophilic Attack Sites

Theoretical models based on the electronic structure of the pyridin-2-one ring provide clear predictions for its reactivity. rsc.org Analysis of the molecule's resonance structures and calculated molecular electrostatic potential (MEP) maps reveals distinct regions of electron density.

Electrophilic Attack: The resonance structures of 2-pyridone show a delocalization of the nitrogen's lone pair into the ring, which increases the electron density at the C3 and C5 positions. rsc.org These positions are therefore predicted to be the most susceptible to attack by electrophiles. In this compound, the C5 position is already substituted, leaving the C3 position as the primary site for electrophilic aromatic substitution.

Nucleophilic Attack: Conversely, the electron-withdrawing nature of the carbonyl group and the ring nitrogen atom makes the C4 and C6 positions relatively electron-deficient. rsc.org These sites are the predicted targets for nucleophilic attack. rsc.orgquora.comquimicaorganica.org Additionally, the carbonyl carbon of the 4-oxocyclohexyl ring is a prominent electrophilic center and is highly susceptible to nucleophilic addition reactions. Local Fukui indices, derived from DFT calculations, can further quantify and confirm the reactivity of these specific atomic sites. nih.gov

| Type of Attack | Predicted Site(s) | Electronic Justification |

|---|---|---|

| Electrophilic | C3 of pyridinone ring | High electron density from resonance delocalization. rsc.org |

| Nucleophilic | C4 and C6 of pyridinone ring | Electron-deficient due to adjacent carbonyl and ring nitrogen. rsc.orgquimicaorganica.org |

| Carbonyl Carbon of cyclohexyl ring | Standard electrophilicity of a ketone carbonyl group. |

Kinetic and Thermodynamic Stability Assessments

Computational chemistry allows for the assessment of both the kinetic and thermodynamic stability of this compound and its various forms.

Thermodynamic Stability: As discussed previously (Section 4.2.2), the relative thermodynamic stability of the lactam and lactim tautomers is solvent-dependent. Calculations of Gibbs free energy (ΔG) in different solvent models confirm that the 2-pyridone (lactam) form is thermodynamically favored in polar environments. researchgate.net Similarly, the energy differences between various conformers (e.g., equatorial vs. axial) can be calculated to determine the most stable ground-state structure. nih.gov The equatorial chair conformation is consistently found to be the thermodynamic product. masterorganicchemistry.com

Kinetic Stability: Kinetic stability refers to the energy barriers for reactions or conformational changes. Transition state theory is used to calculate the activation energies for processes like tautomerization and ring flipping. The high activation energy for uncatalyzed, intramolecular proton transfer indicates that this process is kinetically unfavorable. researchgate.net In contrast, the lower energy barriers for solvent-mediated proton transfer suggest this pathway is kinetically preferred. wuxibiology.comresearchgate.net Likewise, the energy barrier for the chair-chair interconversion of the cyclohexyl ring is relatively low, indicating that this process is rapid at room temperature. High thermodynamic stability does not always correlate with high kinetic stability; a compound can be thermodynamically stable but kinetically labile if accessible reaction pathways have low activation energies. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a simulated physiological or chemical environment. mdpi.com Unlike static quantum mechanical calculations that focus on energy minima, MD simulates the atomic motions of the molecule over time, providing insights into its flexibility, conformational transitions, and interactions with surrounding solvent molecules. nih.gov

An MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and solve Newton's equations of motion for every atom in the system. The resulting trajectory provides a detailed movie of molecular behavior. For this specific compound, MD simulations could be used to:

Analyze Conformational Dynamics: Directly observe the chair-chair interconversion of the cyclohexyl ring and the rotation around the bond connecting the two rings, determining the frequencies and timescales of these motions. nih.gov

Characterize Solvation Shells: Investigate the structure and dynamics of water molecules in the immediate vicinity of the compound. This can reveal specific hydrogen bonding patterns between the pyridone's N-H and C=O groups and the solvent, providing a dynamic picture that complements the energetic insights from static models.

Explore Intermolecular Interactions: If studying the compound's interaction with a biological target or another molecule, MD can simulate the binding process, identify key stabilizing interactions, and calculate binding free energies.

These simulations provide a bridge between theoretical models and experimental reality by accounting for temperature, pressure, and the dynamic nature of molecular systems. mdpi.com

Reactivity and Mechanistic Pathways

Reaction Mechanisms Involving the Pyridin-2-one Nucleus

The pyridin-2-one ring is an ambident nucleophile and exhibits reactivity characteristic of both aromatic and conjugated systems. Its reactivity is influenced by the presence of the nitrogen heteroatom and the carbonyl group, which create an electron-deficient ring system compared to benzene. imperial.ac.uk This electronic nature makes the pyridin-2-one nucleus susceptible to both electrophilic and nucleophilic attacks, though the conditions and positions of these attacks differ significantly.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the ring nitrogen, the pyridin-2-one nucleus is deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, requiring more forceful reaction conditions. wikipedia.orgquimicaorganica.org Attack by an electrophile occurs preferentially at the C3 and C5 positions, which are meta to the ring nitrogen. This regioselectivity is because the cationic intermediates formed upon attack at these positions avoid placing the positive charge on the electronegative nitrogen atom, which would be highly destabilizing. youtube.comyoutube.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalysts tend to coordinate with the basic nitrogen atom, further deactivating the ring. youtube.com

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the ring makes it highly reactive towards nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen). imperial.ac.ukuoanbar.edu.iq Nucleophilic substitution reactions (SNAr) proceed via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgquimicaorganica.org The stability of this intermediate is enhanced by the ability of the electronegative nitrogen atom to accommodate the negative charge. quora.comyoutube.com The Chichibabin reaction, for example, involves the direct amination of pyridines using a strong nucleophile like sodium amide, where a hydride ion is displaced. wikipedia.org

Reactions at Heteroatoms: The nitrogen and oxygen atoms of the pyridin-2-one core also participate in reactions. The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile, readily undergoing reactions like N-alkylation and N-arylation. wikipedia.org Similarly, the exocyclic oxygen, particularly in the tautomeric 2-hydroxypyridine (B17775) form, can be targeted. Base-dependent, metal-free O-arylation reactions have been achieved using diaryliodonium salts, demonstrating the ambident nucleophilicity of the pyridin-2-one system. rsc.org

| Reaction Type | Favored Positions | General Mechanism | Key Features |

|---|---|---|---|

| Electrophilic Substitution | C3, C5 | Addition-Elimination (SEAr) | Ring is deactivated; requires harsh conditions. quimicaorganica.orgyoutube.com |

| Nucleophilic Substitution | C2, C4, C6 | Addition-Elimination (SNAr) | Ring is activated; stabilized Meisenheimer intermediate. uoanbar.edu.iqquimicaorganica.org |

| N-Alkylation/N-Arylation | N1 | Nucleophilic Substitution | Nitrogen lone pair acts as a nucleophile. wikipedia.org |

| O-Arylation | Exocyclic Oxygen | Nucleophilic Substitution | Occurs from the 2-hydroxypyridine tautomer. rsc.org |

Chemical Transformations of the Cyclohexyl Substituent

The 4-oxo-cyclohexyl group attached at the C5 position of the pyridin-2-one ring provides an additional site for chemical modification, primarily involving the ketone functionality and the saturated carbocyclic ring.

Reactions of the Carbonyl Group: The ketone is a key functional handle for a variety of transformations.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, including organometallics (Grignard reagents, organolithiums), hydrides (e.g., from NaBH₄, LiAlH₄ for reduction to a secondary alcohol), and amines (to form imines or enamines).

Enolate Chemistry: In the presence of a suitable base, the protons on the carbons alpha to the carbonyl (C3 and C5 of the cyclohexyl ring) can be abstracted to form an enolate. This enolate can then react with electrophiles, allowing for α-alkylation, α-halogenation, or directed aldol reactions.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide.

Reactions of the Cyclohexane Ring: The saturated ring itself can undergo transformations, although these often require more specific conditions.

Dehydrogenation: Under catalytic conditions (e.g., using Pd/C at high temperatures), the cyclohexane ring can be aromatized to a phenyl group.

Ring-Opening Reactions: Under certain oxidative conditions, the ring can be cleaved.

Investigation of Thermal Rearrangement Mechanisms (e.g., ANRORC)

Heterocyclic systems like pyridin-2-one can undergo complex rearrangement reactions, particularly under thermal conditions. One of the most significant mechanistic pathways in nucleophilic substitution of nitrogen heterocycles is the ANRORC mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgscispace.com

This mechanism provides an alternative to the direct SNAr pathway and is often invoked to explain unexpected products or isotope scrambling patterns. wikipedia.org The general sequence involves:

Addition: A nucleophile attacks an electrophilic carbon atom of the heterocyclic ring.

Ring Opening: The resulting intermediate undergoes cleavage of a ring bond, typically a C-N or C-C bond, to form a more stable, open-chain intermediate.

Ring Closure: The open-chain intermediate cyclizes to form a new heterocyclic ring, often expelling a leaving group in the process.

The ANRORC mechanism has been confirmed in the thermal rearrangement of complex molecules containing the pyridin-2-one scaffold. For example, studies on 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines demonstrated a thermal rearrangement that proceeds via the ANRORC mechanism, as confirmed by 1H-NMR monitoring. mdpi.comnih.govproquest.com In these cases, heating the compound in a solvent like DMSO leads to the formation of rearranged xanthene and benzo[b] nih.govorganic-chemistry.orgnaphthyridine derivatives. mdpi.comresearchgate.net Isotopic labeling, particularly with ¹⁵N, is a powerful tool to definitively prove the ANRORC pathway. If the labeled nitrogen atom of the initial ring is found in an exocyclic position in the final product, it provides strong evidence that the ring has opened and re-closed. wikipedia.org

Structure Activity Relationship Sar and Molecular Recognition Principles

Mechanistic Insights into Enzyme-Ligand Interactions

Studies on Farnesyltransferase Inhibition Mechanisms

Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of Ras proteins, which are implicated in cancer development. The inhibition of FTase is a promising strategy for anticancer drug design. Structure-based design has led to the synthesis of novel 1H-pyridin-2-one derivatives as potent and selective FTase inhibitors. nih.gov

Key structural features of these pyridin-2-one derivatives that contribute to their FTase inhibitory activity include:

Substituents on the Pyridine (B92270) Ring: The nature and position of substituents on the pyridin-2-one core play a significant role in determining the inhibitory potency.

Mimicking Substrates: Effective inhibitors often mimic either the farnesyl pyrophosphate (FPP) or the C-terminal CAAX motif of the Ras protein, or both. nih.gov Novel non-peptidic and non-farnesylic mimetics have been developed to enhance drug-like properties. nih.gov

One study described a series of piperidine (B6355638) derivatives, with a piperidin-2-one core in the initial lead compound, as potent FTase inhibitors. acs.org The SAR studies revealed that all four substituent points on the piperidine ring were crucial for activity. acs.orgfigshare.com A significant increase in potency was observed when the piperidin-2-one core was reduced to a piperidine. acs.org The kinetic analysis of a 5-nitropiperidin-2-one derivative indicated that this class of compounds inhibits FTase in a competitive manner with respect to the Ras protein substrate. acs.org

| Compound Derivative | Core Structure | Modification | FTase Inhibition IC50 (nM) |

| 1 | 5-nitropiperidin-2-one | Initial Hit | 420 |

| 8 | Piperidine | Optimized Substituents | 3.7 |

| (+)-8 | Piperidine | (+)-enantiomer | 1.9 |

This table presents data on piperidine derivatives, with the initial lead containing a piperidin-2-one core, to illustrate SAR principles in farnesyltransferase inhibition.

Investigations of DNA Gyrase and Dihydrofolate Reductase Inhibition Mechanisms

DNA Gyrase Inhibition:

DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents. Pyridin-2-one derivatives have been identified as potent inhibitors of DNA gyrase. deepdyve.com By transposing the nitrogen atom of the 4-quinolone antibacterial scaffold, novel heterocyclic nuclei, including quinolizines with a 2-pyridone motif, were developed. deepdyve.com These compounds demonstrated exceptional broad-spectrum antibacterial activity, including against resistant strains. deepdyve.com

More recently, sulfaguanidine (B1682504) hybrids with pyridine-2-one moieties have been designed as dual inhibitors of DNA gyrase and dihydrofolate reductase. nih.gov The 2-pyridone core is of interest due to its presence in several antibiotics and its potency against bacterial type II DNA topoisomerases. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is another key enzyme in both bacterial and human cells, involved in the synthesis of nucleic acid precursors. wikipedia.orgnih.gov Inhibition of DHFR can lead to the arrest of cell growth and proliferation. mdpi.com While many known DHFR inhibitors are structurally analogous to the substrate, dihydrofolate, novel scaffolds are continuously being explored. wikipedia.org

A study on sulfaguanidine hybrids incorporating a pyridine-2-one ring demonstrated dual inhibitory activity against both DNA gyrase and DHFR. nih.govresearchgate.net The most promising derivatives exhibited potent inhibition of both enzymes, with IC50 values in the low micromolar range. nih.govresearchgate.net

| Compound Derivative | Target Enzyme | Inhibition IC50 (µM) |

| 2d | DNA gyrase | 18.17 |

| 3a | DNA gyrase | - |

| 2a | DNA gyrase | 23.87 |

| 2d | DHFR | 4.33 |

| 3a | DHFR | 5.54 |

| 2a | DHFR | - |

This table showcases the dual inhibitory activity of sulfaguanidine-pyridine-2-one hybrids against DNA gyrase and DHFR.

Analysis of Cyclooxygenase-2 and Urease Inhibition Mechanisms

Cyclooxygenase-2 (COX-2) Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. rsc.org Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. While direct studies on 5-(4-oxo-cyclohexyl)-1H-pyridin-2-one were not found, research on related heterocyclic structures like pyridazinones provides insights. Pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors. researchgate.netorientjchem.orgbohrium.com The SAR of these compounds often involves bulky side chains that can fit into the larger active site of COX-2 compared to COX-1.

Urease Inhibition:

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating peptic ulcers and other related conditions. A study on pyridin-2(1H)-ones derivatives identified several compounds with superior urease inhibitory activity compared to the standard inhibitor, thiourea. researchgate.net The SAR analysis of 33 derivatives suggested that the presence of electron-releasing groups on the pyridine ring is important for modulating their biological activity. researchgate.net

| Compound Derivative | Urease Inhibition IC50 (µM) |

| 4q | Potent Inhibitor |

| 4t | Potent Inhibitor |

| Thiourea (Standard) | Less Potent than 4q and 4t |

This table highlights the potential of pyridin-2(1H)-one derivatives as urease inhibitors.

Examination of Src Family Kinase Interaction Modes

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often over-expressed in various human tumors, making them a significant target for anticancer drug development. chapman.edunih.govuri.eduresearchgate.net Several studies have focused on the synthesis and evaluation of pyridin-2(1H)-one derivatives as c-Src kinase inhibitors. chapman.edunih.govuri.eduresearchgate.net

In one study, a series of eighteen 2-pyridone derivatives were synthesized and evaluated. chapman.edunih.govuri.eduresearchgate.net Among them, eight compounds showed c-Src kinase inhibitory activity with IC50 values below 25 µM. chapman.edunih.govuri.eduresearchgate.net The most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, had an IC50 value of 12.5 µM. chapman.edunih.govuri.eduresearchgate.net

Another study on imidazo[4,5-c]pyridin-2-one derivatives also identified potent Src and Fyn kinase inhibitors in the submicromolar range. nih.gov Molecular dynamics simulations of the most active compound revealed its possible binding patterns within the ATP binding site of SFKs. nih.gov

| Compound Series | Target Kinase | Activity Range | Most Potent Compound IC50 |

| Pyridin-2(1H)-one derivatives | c-Src | < 25 µM | 12.5 µM |

| Imidazo[4,5-c]pyridin-2-one derivatives | Src, Fyn | Submicromolar | - |

This table summarizes the inhibitory activities of different pyridin-2-one based scaffolds against Src family kinases.

Supramolecular Control over Tautomerism for Molecular Sensing Applications

The pyridin-2-one nucleus can exist in a tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. wikipedia.orgnih.govwuxibiology.com This tautomerism is highly sensitive to the surrounding environment, such as the polarity of the solvent. wikipedia.orgnih.govwuxibiology.com Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents like water favor the 2-pyridone form. wikipedia.orgnih.govwuxibiology.com This property makes the pyridin-2-one scaffold a potential candidate for the development of molecular sensors.

The interconversion between the two tautomers involves a proton transfer, which can be influenced by intermolecular interactions, such as hydrogen bonding with solvent molecules or other analytes. wuxibiology.com The different electronic and spectroscopic properties of the two tautomers can be exploited for sensing applications. For instance, changes in the absorption or fluorescence spectra upon a shift in the tautomeric equilibrium can be used to detect the presence of specific molecules or changes in the microenvironment.

While specific applications of "this compound" in molecular sensing have not been reported, the inherent tautomeric nature of its pyridin-2-one core suggests a potential for such applications, pending further investigation into how the 4-oxo-cyclohexyl substituent might influence this equilibrium and its sensitivity to external stimuli.

Emerging Research Directions and Future Perspectives

Development of Advanced and Sustainable Synthetic Methodologies

Traditional synthesis of pyridin-2-one derivatives often relies on established condensation reactions. frontiersin.orgnih.gov However, the future of chemical synthesis is geared towards methodologies that are not only efficient but also environmentally benign and sustainable. researchgate.netrsc.org For a compound like 5-(4-oxo-cyclohexyl)-1H-pyridin-2-one, research is moving beyond classical methods towards more sophisticated and "green" approaches.

Modern synthetic chemistry offers a toolkit of advanced reactions that could be applied to the synthesis of this compound and its analogues. iipseries.org Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, provide powerful and modular ways to construct the pyridinone core and introduce diverse substituents. nih.gov Other innovative strategies include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials, reducing step counts and waste. hilarispublisher.com

Flow Chemistry: Performing reactions in continuous flow systems rather than traditional batch reactors can offer improved safety, scalability, and control over reaction parameters, leading to higher yields and purity. researchgate.net The synthesis of complex pharmaceutical intermediates, such as diaminopyrimidines, has been successfully demonstrated in flow, highlighting the potential for this technology. researchgate.net

Biocatalysis: The use of enzymes as catalysts can provide unparalleled selectivity under mild, aqueous conditions, significantly improving the sustainability profile of a synthetic route.

The development of such methodologies is crucial for creating diverse libraries of derivatives based on the this compound scaffold for further research and development. hilarispublisher.com

| Methodology | Description | Advantages | Potential Application |

|---|---|---|---|

| Traditional Condensation | Cyclic condensation of two precursor compounds. nih.gov | Well-established, readily available starting materials. | Initial scaffold synthesis. |

| Transition-Metal Catalysis (e.g., Suzuki, Ullmann) | Formation of C-C or C-N bonds using catalysts like palladium or copper. nih.govorganic-chemistry.org | High efficiency, broad functional group tolerance, modularity. | Late-stage diversification of the core structure. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. researchgate.net | Enhanced safety, scalability, precise process control, improved yield. researchgate.net | Sustainable and large-scale manufacturing. |

| Green Chemistry Approaches | Use of environmentally friendly solvents (e.g., water), nanocatalysts, or microwave irradiation. hilarispublisher.comrsc.org | Reduced environmental impact, lower waste generation, increased energy efficiency. | Development of sustainable production processes. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds to predict a wide range of properties for novel molecules. nih.govmdpi.com This includes predicting physicochemical properties (solubility, stability), biological activity against specific targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov Such predictions allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules optimized for a specific set of desired properties. premierscience.com Starting with the this compound scaffold, these models could suggest novel derivatives with potentially enhanced activity or improved drug-like characteristics. nih.gov

Retrosynthesis Planning: AI tools can analyze a target molecule and propose viable synthetic routes by working backward from the final product to commercially available starting materials. nih.gov This assists chemists in designing efficient and practical syntheses for novel analogues.

| AI/ML Application | Function | Impact on Research |

|---|---|---|

| Predictive Modeling (QSPR/QSAR) | Forecasts molecular properties, biological activity, and toxicity from chemical structure. nih.gov | Prioritizes high-potential candidates for synthesis, reducing experimental costs. mdpi.com |

| Generative Chemistry (De Novo Design) | Creates novel molecular structures with desired property profiles. premierscience.com | Accelerates the discovery of innovative compounds and scaffolds. |

| Retrosynthetic Analysis | Proposes efficient synthetic pathways for target molecules. nih.gov | Aids chemists in planning and optimizing chemical synthesis. |

| High-Content Screening Analysis | Analyzes complex data from biological assays to identify patterns and hits. | Extracts meaningful insights from large-scale experimental data. |

Exploration of Novel Supramolecular Assemblies and Material Applications

The structure of this compound possesses key features for the formation of higher-order structures through non-covalent interactions. The pyridin-2-one ring itself is capable of forming strong and directional hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). frontiersin.orgbohrium.com This characteristic is fundamental to the base-pairing mechanism in nucleic acids and is a powerful tool for designing self-assembling systems.

Future research could explore the potential of this compound and its derivatives to form novel supramolecular structures such as:

Liquid Crystals: Molecules that exhibit properties of both conventional liquids and solid crystals. The directional interactions of the pyridinone core could be harnessed to create ordered fluid phases.

Organogels: Three-dimensional networks formed by the self-assembly of small molecules in an organic solvent, trapping the solvent and creating a gel-like material.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could impart specific recognition or self-healing properties based on hydrogen bonding.

While this area is currently underexplored for this specific molecule, the inherent properties of the pyridin-2-one scaffold suggest a rich potential for applications in materials science, coordination chemistry, and nanotechnology. innovareacademics.in

Advanced In Silico Approaches for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level, offering insights that can be difficult to obtain through experimentation alone. nih.gov For this compound, advanced in silico methods can be used to gain a deeper mechanistic understanding of its properties and interactions. researchgate.net

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and reactivity of the compound. researchgate.net This can help in understanding its stability, spectral properties, and reaction mechanisms.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov Docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) and help rationalize the biological activity of the compound and its analogues. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how the compound behaves in a biological environment, such as in water or near a cell membrane. nih.govnih.gov These simulations can reveal conformational changes and the stability of ligand-protein complexes, offering a more realistic understanding of molecular interactions. rsc.org

These computational approaches are integral to modern chemical research, enabling the rational design of new molecules and providing a theoretical framework to interpret experimental results. nih.gov

Role as a Privileged Scaffold in Next-Generation Chemical Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. ufrj.brresearchgate.net The pyridine (B92270) and pyridin-2-one cores are widely recognized as privileged structures in medicinal chemistry. frontiersin.orgnih.govnih.gov They are found in a vast number of natural products and FDA-approved drugs, demonstrating a broad range of biological activities including anticancer, antiviral, and anti-inflammatory properties. nih.govhilarispublisher.comrsc.org

The this compound structure embodies this concept. The pyridin-2-one moiety provides a versatile platform for forming key interactions with biological targets, particularly through hydrogen bonding and aromatic interactions. bohrium.com The cyclohexanone (B45756) ring adds a non-planar, functionalized side chain that can be modified to fine-tune properties such as selectivity, potency, and pharmacokinetics.

As a privileged scaffold, this compound serves as an ideal starting point for:

Fragment-Based Drug Design: The core structure can be used as a fragment to screen against various biological targets. frontiersin.org

Scaffold Hopping: It can serve as a template to design novel compounds with similar biological activities but different core structures. nih.gov

Library Synthesis: The multiple functionalization points allow for the creation of large and diverse chemical libraries for high-throughput screening.

The inherent versatility and proven track record of the pyridin-2-one scaffold position this compound as a valuable platform for next-generation chemical and medicinal research. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-(4-oxo-cyclohexyl)-1H-pyridin-2-one under varying reaction conditions?

- Methodological Answer : One-pot synthesis protocols, commonly used for dihydropyrimidinone derivatives, can be adapted by adjusting catalysts (e.g., Lewis acids), temperature (60–100°C), and solvent polarity. For example, nitration reactions on pyridine analogs achieve ~70% yield at controlled temperatures (60–80°C) . Kinetic monitoring via thin-layer chromatography (TLC) helps identify optimal reaction termination points.

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .

- X-ray crystallography : Resolve stereochemistry and confirm cyclohexyl-pyridinone linkage via single-crystal analysis (e.g., CCDC deposition protocols) .

- NMR/FTIR : Assign peaks using , -NMR, and carbonyl stretching frequencies (~1650–1700 cm) .

Q. How does the solubility profile of this compound in different solvents influence its reactivity in nucleophilic substitutions?

- Methodological Answer : Test solubility in aprotic (DMF, DMSO) vs. protic solvents (EtOH, HO). Polar aprotic solvents enhance electrophilicity at the pyridinone carbonyl, facilitating nucleophilic attack. For example, DMF increases reaction rates in analogous pyridinone alkylation by 40% compared to ethanol .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of byproducts during the cyclization of this compound?

- Methodological Answer : Byproducts often arise from incomplete ring closure or keto-enol tautomerization. Use -NMR to track intermediates (e.g., enolates at δ 10–12 ppm) and DFT calculations to model transition states. For instance, steric hindrance at the cyclohexyl C4 position may reduce cyclization efficiency by 15–20% .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets like xanthine oxidase?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of xanthine oxidase (PDB: 3NVY). Focus on hydrogen bonding with Glu802 and π-π stacking with Phe914. Pyridinone derivatives with electron-withdrawing substituents show enhanced binding (ΔG ≈ −9.2 kcal/mol) .

Q. What strategies resolve contradictions in NMR and mass spectrometry data for this compound derivatives?

- Methodological Answer :

- Isotopic labeling : Use -labeled analogs to distinguish overlapping -NMR signals .

- High-resolution MS : Confirm molecular formulas (e.g., [M+H] at m/z 247.1084 for CHNO) to rule out isobaric impurities .

- 2D-NMR (COSY, HSQC) : Resolve coupling between pyridinone protons and cyclohexyl methylenes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer : Standardize assays (e.g., IC measurements at pH 7.4) and control for sample degradation (e.g., cooling to 4°C during HSI data collection). For example, organic degradation in wastewater matrices can alter bioactivity by up to 30% over 9 hours .

Q. Why do synthetic yields vary across studies for similar pyridin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.